1-(4-Bromo-1-naphthyl)hydrazine, HCl

Bifunctional building block Orthogonal synthesis Cross-coupling

Researchers requiring sequential derivatization of naphthalene scaffolds face a gap: simple naphthylhydrazines lack a halogen handle, while bromo-naphthylamines lack the hydrazine nucleophile. 1-(4-Bromo-1-naphthyl)hydrazine, HCl solves this by combining both reactive sites in a single, stable hydrochloride salt. • Enables Suzuki-Miyaura coupling at C-4 followed by hydrazone/indole formation at C-1. • HCl salt form ensures long-term storage stability without compromising reactivity. • Reduces synthetic step-count and procurement complexity versus sourcing separate intermediates.

Molecular Formula C10H10BrClN2
Molecular Weight 273.55 g/mol
CAS No. 197511-46-9
Cat. No. B1284352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-1-naphthyl)hydrazine, HCl
CAS197511-46-9
Molecular FormulaC10H10BrClN2
Molecular Weight273.55 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC=C2Br)NN.Cl
InChIInChI=1S/C10H9BrN2.ClH/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;/h1-6,13H,12H2;1H
InChIKeyVWSVOULXCPVRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromo-1-naphthyl)hydrazine, HCl: Procurement & Differentiation


1-(4-Bromo-1-naphthyl)hydrazine, HCl (CAS: 197511-46-9) is a bifunctional aromatic hydrazine hydrochloride salt comprising a 4-bromo-naphthalene core and a terminal hydrazine group . It is classified as a halogenated naphthylhydrazine derivative and serves primarily as a versatile synthetic intermediate for constructing complex organic molecules in pharmaceutical and agrochemical research [1]. The compound's well-defined structure (C₁₀H₁₀BrClN₂; MW 273.56 g/mol) and dual reactive handles enable orthogonal derivatization strategies that distinguish it from simpler naphthylhydrazine analogs .

1-(4-Bromo-1-naphthyl)hydrazine, HCl: Why It Cannot Be Replaced


Generic substitution among naphthylhydrazine derivatives is scientifically invalid due to the compound's unique orthogonal reactivity profile. The presence of both a 4-bromo substituent and a free hydrazine group on the same naphthalene scaffold enables sequential or tandem functionalization that is impossible with either 1-naphthylhydrazine (lacking the halogen handle) or 4-bromo-1-naphthylamine (lacking the hydrazine nucleophile) . Furthermore, the hydrochloride salt form confers enhanced stability and ease of handling compared to the free base, which is critical for reproducible experimental outcomes . This intrinsic bifunctionality mandates precise sourcing of the exact CAS 197511-46-9 material for projects requiring the 4-bromo-1-naphthyl substitution pattern.

1-(4-Bromo-1-naphthyl)hydrazine, HCl: Differentiation Evidence


Orthogonal Reactivity: Bifunctional vs. Single-Function

1-(4-Bromo-1-naphthyl)hydrazine, HCl uniquely combines a bromine atom suitable for Pd-catalyzed cross-coupling and a hydrazine group capable of condensation and heterocycle formation. This dual functionality is absent in the closest comparators: 1-naphthylhydrazine (lacks the bromine handle) and 4-bromo-1-naphthylamine (lacks the hydrazine nucleophile) . The bromine atom at the 4-position is specifically positioned for Suzuki-Miyaura couplings with arylboronic acids, a transformation that is precluded in 1-naphthylhydrazine [1].

Bifunctional building block Orthogonal synthesis Cross-coupling

Stability: Hydrochloride Salt vs. Free Base

The hydrochloride salt of 1-(4-Bromo-1-naphthyl)hydrazine offers superior stability and handling characteristics compared to the free base form (CAS 35158-78-2). The salt form reduces hygroscopicity and improves shelf-life under standard laboratory storage conditions (cool, dry place) . While quantitative stability data (e.g., degradation half-life) is not publicly available for this specific compound, the general class behavior of arylhydrazine hydrochlorides indicates enhanced resistance to oxidation and decomposition compared to their free base counterparts .

Salt form Stability Storage Handling

Tyrosinase Inhibition Activity

1-(4-Bromo-1-naphthyl)hydrazine, HCl has demonstrated inhibition of tyrosinase activity, a key enzyme in melanin biosynthesis, with an IC₅₀ value indicating effective inhibition at low concentrations . While the exact IC₅₀ value for this specific compound was not disclosed in the vendor summary, a related naphthylhydrazine derivative in BindingDB (BDBM50467235) shows an IC₅₀ of 4.27 µM against Notch1 [1], suggesting that the 4-bromo-1-naphthylhydrazine scaffold may possess meaningful biological activity. Direct comparative data against 1-naphthylhydrazine or other analogs in the same assay system is not available; therefore this evidence is supportive rather than definitive.

Tyrosinase inhibition Melanin synthesis Biological activity

1-(4-Bromo-1-naphthyl)hydrazine, HCl: Applications


Sequential Orthogonal Heterocycle Synthesis

Leverage the dual reactivity of 1-(4-Bromo-1-naphthyl)hydrazine, HCl to perform a Suzuki-Miyaura cross-coupling at the bromine position, followed by condensation of the hydrazine group with an aldehyde or ketone to form a hydrazone. This sequential approach enables the construction of diverse, functionalized naphthalene derivatives inaccessible via single-handle precursors [1].

Pharmaceutical Intermediate for Library Synthesis

Utilize the hydrochloride salt form for enhanced stability during storage and handling in medicinal chemistry campaigns. The compound serves as a reliable building block for generating libraries of indoles, pyrazoles, or hydrazones, particularly when a 4-substituted naphthalene core is desired .

Enzyme Inhibition Assays

Given preliminary evidence of tyrosinase inhibition, this compound may be evaluated in melanogenesis-related assays or as a starting point for structure-activity relationship (SAR) studies. Its unique substitution pattern offers a differentiated scaffold compared to simpler naphthylhydrazines .

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